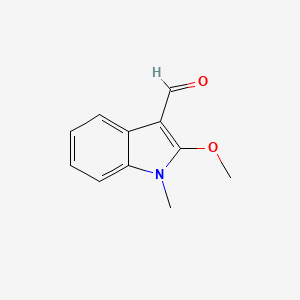

2-methoxy-1-methyl-1H-indole-3-carbaldehyde

Description

Properties

IUPAC Name |

2-methoxy-1-methylindole-3-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO2/c1-12-10-6-4-3-5-8(10)9(7-13)11(12)14-2/h3-7H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSYXXPARPSHHLN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2C(=C1OC)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxy-1-methyl-1H-indole-3-carbaldehyde typically involves the functionalization of the indole ring. One common method is the Fischer indole synthesis, which involves the cyclization of phenylhydrazines with aldehydes or ketones in the presence of acid catalysts . Another approach is the Vilsmeier-Haack reaction, where indoles react with N,N-dimethylformamide and phosphorus oxychloride to introduce formyl groups at the 3-position .

Industrial Production Methods

Industrial production of this compound may involve large-scale application of the aforementioned synthetic routes, optimized for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-1-methyl-1H-indole-3-carbaldehyde undergoes various chemical reactions, including:

Oxidation: Conversion to carboxylic acids using oxidizing agents like potassium permanganate.

Reduction: Reduction to alcohols using reducing agents such as sodium borohydride.

Substitution: Electrophilic substitution reactions, particularly at the 3-position of the indole ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Electrophiles like halogens or nitro groups in the presence of Lewis acids.

Major Products

Oxidation: 2-Methoxy-1-methyl-1H-indole-3-carboxylic acid.

Reduction: 2-Methoxy-1-methyl-1H-indole-3-methanol.

Substitution: Various substituted indoles depending on the electrophile used.

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of indole, including 2-methoxy-1-methyl-1H-indole-3-carbaldehyde, exhibit significant antimicrobial properties. A study demonstrated the synthesis of various indole derivatives that were tested against bacterial strains such as Staphylococcus aureus and Escherichia coli. The results showed promising antimicrobial activity, with some compounds achieving minimum inhibitory concentrations (MICs) as low as 1 μg/mL against resistant strains like MRSA .

Biological Evaluation

The compound has also been evaluated for its antioxidant properties. A study focused on the design and synthesis of 1H-3-indolyl derivatives, which included this compound. These derivatives were assessed for their ability to scavenge free radicals, indicating potential therapeutic applications in oxidative stress-related diseases .

Synthetic Pathways

This compound serves as a versatile intermediate in organic synthesis. It has been utilized in the synthesis of various heterocyclic compounds through reactions such as nucleophilic substitutions and condensation reactions. For instance, it can be transformed into oximes and other nitrogen-containing compounds via mechanochemical methods, showcasing its utility in generating complex molecular architectures .

Data Table: Synthetic Yields and Conditions

| Reaction Type | Yield (%) | Conditions |

|---|---|---|

| Nucleophilic substitution | 95% | Sodium hydride in DMF at room temperature |

| Oxime formation | 90% | Mechanochemical reaction with hydroxylamine |

| Aldol condensation | 82% | Acetic acid with nitric acid at low temperatures |

Case Study 1: Antimicrobial Evaluation

In a recent study, a series of indole derivatives were synthesized from this compound. The synthesized compounds were evaluated for their antibacterial activity using the agar diffusion method. The results indicated that several derivatives exhibited zones of inhibition comparable to standard antibiotics, highlighting their potential as new antimicrobial agents .

Case Study 2: Synthesis of Indole Derivatives

A research team successfully synthesized multiple indole derivatives using this compound as a starting material. They reported high yields and purity levels through optimized reaction conditions involving various solvents and catalysts. The synthesized compounds were characterized using NMR and mass spectrometry, confirming their structures and paving the way for further biological evaluations .

Mechanism of Action

The mechanism of action of 2-methoxy-1-methyl-1H-indole-3-carbaldehyde involves its interaction with various molecular targets. In biological systems, it may act by binding to specific receptors or enzymes, modulating their activity. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Substituent Position and Electronic Effects

The table below compares 2-methoxy-1-methyl-1H-indole-3-carbaldehyde with structurally related indole-3-carbaldehydes, highlighting substituent positions, molecular weights, and key properties:

Biological Activity

2-Methoxy-1-methyl-1H-indole-3-carbaldehyde is an indole derivative that has garnered attention for its diverse biological activities. This compound features a unique substitution pattern that imparts significant chemical and biological properties, making it a valuable subject for research in medicinal chemistry. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and other pharmacological effects.

The compound is characterized by the following structural formula:

This structure includes an indole ring system with a methoxy group at position 2 and an aldehyde group at position 3. The unique arrangement of these functional groups is responsible for its biological activity.

1. Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In particular, it has shown efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli.

Table 1: Antimicrobial Activity of this compound

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| S. aureus (MRSA) | 0.98 μg/mL |

| E. coli | 4.5 μg/mL |

| Candida albicans | 5.0 μg/mL |

These findings suggest that this compound could be a potential candidate for developing new antimicrobial agents, particularly against resistant strains like MRSA .

2. Anticancer Activity

The anticancer potential of this compound has been evaluated in various studies. It has demonstrated antiproliferative effects against several cancer cell lines, including lung cancer (A549) and breast cancer (MCF-7).

Table 2: Anticancer Activity of this compound

| Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|

| A549 (Lung Cancer) | 10.5 | Induction of apoptosis via caspase activation |

| MCF-7 (Breast Cancer) | 12.0 | Inhibition of microtubule assembly |

The mechanism of action appears to involve the induction of apoptosis through caspase activation pathways, as well as interference with microtubule dynamics, which are critical for cell division .

The biological activity of this compound is attributed to its ability to interact with various molecular targets within cells. This compound may bind to specific receptors or enzymes, modulating their activity and leading to the observed biological effects.

Key Mechanisms Include:

- Receptor Binding: The compound may bind to cellular receptors involved in signaling pathways related to cell growth and apoptosis.

- Enzyme Inhibition: There is evidence suggesting that it can inhibit enzymes critical for microbial survival and cancer cell proliferation.

Case Studies

Several case studies have been conducted to evaluate the efficacy of this compound in vivo and in vitro:

- In Vitro Study on Cancer Cells: A study assessed the compound's effect on MCF-7 cells, revealing significant cytotoxicity compared to healthy cells, indicating selective targeting of cancerous cells .

- In Vivo Antimicrobial Efficacy: Animal models treated with this compound showed reduced bacterial load in infections caused by S. aureus, supporting its potential use as an antibacterial agent .

Q & A

Basic: What are the standard synthetic routes for preparing 2-methoxy-1-methyl-1H-indole-3-carbaldehyde?

Answer:

The synthesis typically involves condensation reactions using 3-formylindole derivatives. For example, refluxing 3-formyl-1H-indole-2-carboxylic acid with nucleophiles (e.g., thiazolidinones or aminothiazoles) in acetic acid with sodium acetate as a catalyst is a common method . Key steps include:

- Reagent selection : Use 1.1 equivalents of the aldehyde precursor to drive the reaction to completion.

- Conditions : Reflux in acetic acid (3–5 hours) ensures efficient cyclization.

- Purification : Recrystallization from DMF/acetic acid mixtures yields pure crystalline products.

Basic: What spectroscopic and crystallographic techniques are critical for characterizing this compound?

Answer:

- NMR spectroscopy : Determines substitution patterns on the indole ring (e.g., methoxy and methyl groups).

- X-ray crystallography : Resolves 3D structure, including bond angles and torsional conformations. Tools like SHELXL (for refinement) and ORTEP-3 (for graphical representation) are essential .

- Validation : Use PLATON (from ) to check for structural anomalies like missed symmetry or disorder .

Basic: What biological activities are associated with indole-3-carbaldehyde derivatives, and how are these assessed?

Answer:

Derivatives exhibit antimicrobial, antifungal, and antitumor activities. Methodologies include:

- Antimicrobial assays : Disk diffusion or microdilution against pathogens (e.g., E. coli, C. albicans).

- Anticancer screening : MTT assays on cancer cell lines to measure cytotoxicity .

- Structure-activity relationship (SAR) : Modify substituents (e.g., methoxy position) to correlate activity with electronic or steric effects.

Advanced: How can computational docking predict interactions of derivatives with target enzymes?

Answer:

- Software : Use AutoDock4 with flexible sidechain sampling to model ligand-receptor binding .

- Protocol :

- Analysis : Binding energy scores (<−9 kcal/mol) and hydrogen-bonding patterns indicate strong interactions.

Advanced: How should researchers address discrepancies in crystallographic data during refinement?

Answer:

- Refinement tools : Use SHELXL to iteratively adjust atomic positions and thermal parameters .

- Validation checks :

Advanced: What methodological considerations optimize substituent introduction at the indole 1-position?

Answer:

- Protecting groups : Use sulfonyl (e.g., phenylsulfonyl) groups to direct alkylation or arylation .

- Reaction conditions :

- Temperature : Controlled heating (60–80°C) prevents decomposition of sensitive intermediates.

- Catalysts : Pd-based catalysts for cross-coupling reactions (e.g., Suzuki-Miyaura).

- Analysis : Monitor reaction progress via TLC or HPLC, and confirm regioselectivity via NOESY NMR .

Advanced: How can molecular visualization tools enhance structural analysis of this compound?

Answer:

- UCSF Chimera : Visualize crystallographic data, overlay ligand-receptor complexes, and generate publication-quality images .

- Multiscale modeling : Analyze large assemblies (e.g., protein-indole complexes) using Chimera’s extension tools .

- Volume Viewer : Map electrostatic potentials onto the indole ring to predict reactive sites .

Advanced: How do reaction conditions (e.g., solvent, catalyst) influence the synthesis of Schiff base derivatives?

Answer:

- Solvent effects : Polar aprotic solvents (e.g., DMF) enhance solubility of indole intermediates, while acetic acid promotes protonation of the aldehyde group .

- Catalysts : Sodium acetate acts as a mild base, facilitating deprotonation and nucleophilic attack.

- Workflow :

- Screen solvent/catalyst combinations via Design of Experiments (DoE).

- Optimize yields using response surface methodology (RSM).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.